(3-(3-Methoxypropoxy)phenyl)boronic acid
Overview
Description
(3-(3-Methoxypropoxy)phenyl)boronic acid, commonly known as 3MPBA, is a boronic acid derivative that is widely used in organic synthesis. It is an important reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 3MPBA has also been used in the synthesis of polymers, polysaccharides, and polypeptides. This versatile reagent has found applications in a range of fields, including catalysis, materials science, and biochemistry.
Scientific Research Applications
Formation and Characterization in Rhodium Complexes
(Nishihara, Nara, & Osakada, 2002) explored the reactions of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex. They successfully formed cationic rhodium complexes with new tetraarylpentaborates. This study provides insight into the formation and chemical properties of such complexes, highlighting their potential in various applications.
Application in Holographic Sensors
The research by (Sartain, Yang, & Lowe, 2008) demonstrated the use of 3-acrylamide phenyl boronic acid (3-APB) in a hydrogel, creating a holographic sensor for L-lactate. This innovative approach shows the potential of boronic acids in sensing applications, especially in detecting diols and alpha-hydroxy acids.
Specific Reduction of Fructose in Food Matrices
(Pietsch & Richter, 2016) investigated the application of boronic acids for reducing fructose in fruit juice. The study confirmed the potential of boronic acids, like 3-aminophenylboronic acid, for reversible binding and fractionation of fructose, offering a method for sugar reduction in food industries.
Photophysical Properties and Solvatochromism
(Muddapur et al., 2016) studied the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) in various solvents. The findings on solvatochromic shift and quantum yield provide valuable insights for applications in photochemistry and material science.
Fluorescence Quenching and Spectroscopic Analysis
(Geethanjali et al., 2015) examined the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols. The study's insights into the Stern–Volmer equation and solvent interactions contribute to a deeper understanding of boronic acid behavior in various environments.
Applications in Polymer and Material Science
(Zhang et al., 2017) researched derivatives of boronic acids in polymer science. The study shows how the introduction of an aminophosphonic acid group into a boronic acid can open new opportunities for applications in various fields including medicine, agriculture, and industrial chemistry.
Catalysis and Organic Reactions
(Arnold et al., 2008) developed new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid for use as catalysts in amide formation. The study highlights how the presence of boronic acid can significantly influence the reactivity and efficiency of catalytic processes in organic chemistry.
Optical Modulation and Saccharide Recognition
(Mu et al., 2012) explored phenyl boronic acids conjugated with polymers for saccharide recognition. The study demonstrates the potential of boronic acids in the optical modulation of single-walled carbon nanotubes, leading to applications in sensor technologies.
properties
IUPAC Name |
[3-(3-methoxypropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYXFCMWBEEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methoxypropoxy)phenyl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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